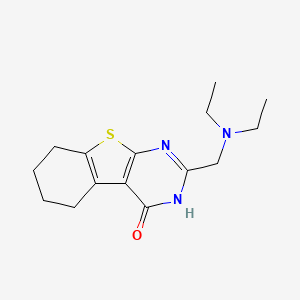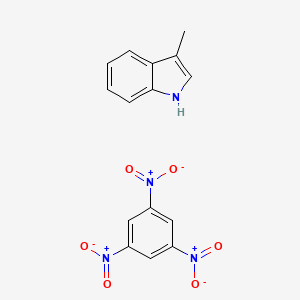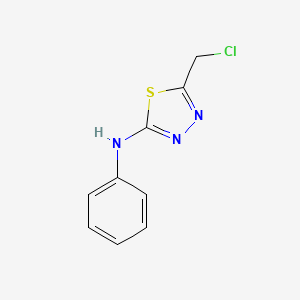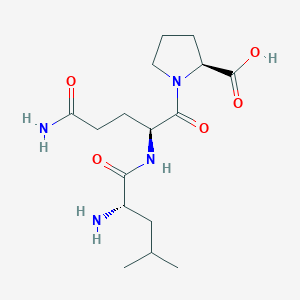
L-leucyl-L-glutaminyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-leucyl-L-glutaminyl-L-proline is a tripeptide consisting of L-leucyl, L-glutaminyl, and L-proline residues joined in sequence. This compound is known for its role as a metabolite and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-leucyl-L-glutaminyl-L-proline typically involves the stepwise coupling of the amino acids L-leucine, L-glutamine, and L-proline. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is favored for its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
L-leucyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups .
Applications De Recherche Scientifique
L-leucyl-L-glutaminyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-leucyl-L-glutaminyl-L-proline involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-glutaminyl-L-leucyl-L-proline: A similar tripeptide with a different sequence of amino acids.
L-leucyl-L-proline: A dipeptide consisting of L-leucine and L-proline.
L-glutaminyl-L-proline: A dipeptide consisting of L-glutamine and L-proline.
Uniqueness
L-leucyl-L-glutaminyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its role as a metabolite and its applications in various fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
17662-52-1 |
|---|---|
Formule moléculaire |
C16H28N4O5 |
Poids moléculaire |
356.42 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)8-10(17)14(22)19-11(5-6-13(18)21)15(23)20-7-3-4-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H2,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
Clé InChI |
CQGSYZCULZMEDE-SRVKXCTJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


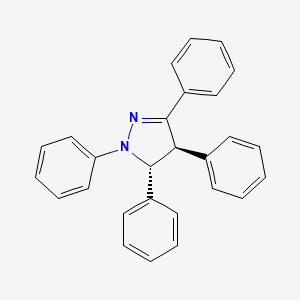
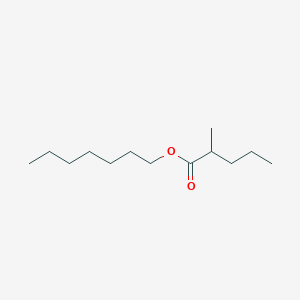
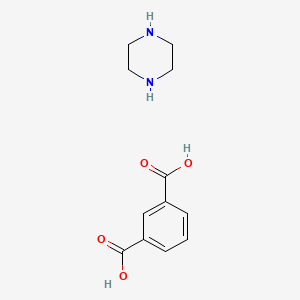
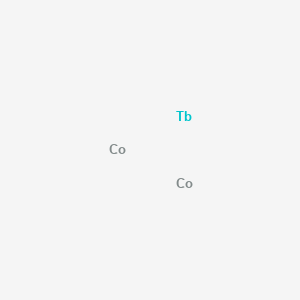
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
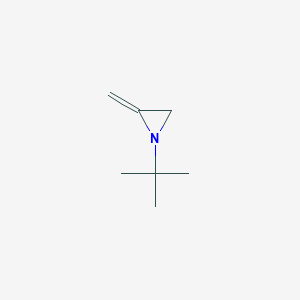
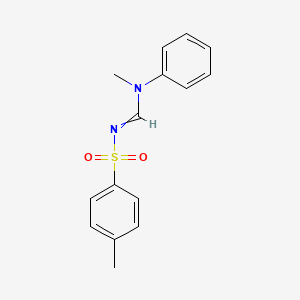
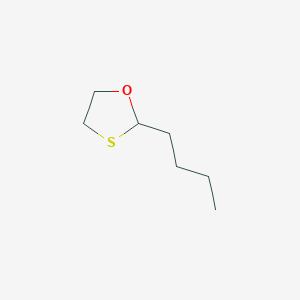
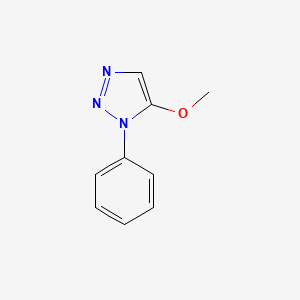
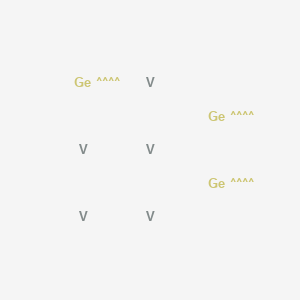
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
